molecular formula C10H7N3O3 B8736476 5-(4-Nitrophenyl)pyrazin-2(1H)-one CAS No. 89541-65-1

5-(4-Nitrophenyl)pyrazin-2(1H)-one

Cat. No.: B8736476
CAS No.: 89541-65-1
M. Wt: 217.18 g/mol
InChI Key: KZJUKOSIQRRAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)pyrazin-2(1H)-one is a sophisticated heterocyclic compound designed for pharmaceutical and medicinal chemistry research. This chemical features a pyrazin-2(1H)-one scaffold substituted with a 4-nitrophenyl group, a structural motif recognized for its significant research value in developing biologically active molecules. Compounds incorporating pyrazine and aryl nitro groups are of high interest in antimicrobial research . Similar pyrazine-thiadiazole hybrid structures have demonstrated potent efficacy against bacterial and fungal strains, with some hybrids showing broad-spectrum activity comparable to reference drugs . The mechanism of action for this class of compounds may involve the inhibition of critical microbial enzymes. Notably, related pyrazine hybrids have been identified as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a validated target in folate metabolism, with one study reporting a hybrid with an IC50 of 0.05 ± 0.63 µM, surpassing the potency of methotrexate . Furthermore, molecular docking studies on analogous structures suggest significant binding interactions with key amino acid residues of target enzymes, indicating a potential mechanism at the molecular level . As a building block, the nitrophenyl and pyrazinone components offer versatile sites for further synthetic modification, enabling researchers to explore structure-activity relationships and optimize pharmacokinetic properties . This product is intended for use in biological screening, hit-to-lead optimization campaigns, and as a key intermediate in the synthesis of more complex heterocyclic systems. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

89541-65-1

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7N3O3/c14-10-6-11-9(5-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14)

InChI Key

KZJUKOSIQRRAMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-Nitrophenyl)pyrazin-2(1H)-one typically involves cyclocondensation reactions. For example, it can be synthesized through the reaction of 4-nitroaniline with various aromatic ketones, followed by hydrazine hydrate treatment in glacial acetic acid under reflux conditions. The resulting products are characterized using techniques such as elemental analysis, Infrared spectroscopy, and NMR spectroscopy .

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Several studies have evaluated its efficacy against various bacterial and fungal strains:

  • Bacterial Activity : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were found to be particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus, with activity influenced by the presence of electron-donating or withdrawing groups on the aromatic ring .
  • Fungal Activity : In vitro studies have shown that this compound exhibits antifungal properties against strains like Aspergillus niger. The presence of specific substituents on the pyrazole nucleus can enhance its antifungal potency .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. These compounds were screened for antimicrobial activity, revealing that certain derivatives exhibited potent antibacterial effects, particularly those with electron-donating groups. For example, compounds with -Cl and -OH substituents showed enhanced activity against Staphylococcus aureus compared to standard antibiotics .

CompoundBacterial StrainActivity Level
5aPseudomonas aeruginosaHigh
5bStaphylococcus aureusModerate
5cAspergillus nigerModerate

Case Study 2: Antifungal Potency

Another investigation focused on the antifungal properties of derivatives containing the pyrazinone structure. The study indicated that specific substitutions significantly improved efficacy against fungal pathogens, suggesting a structure-activity relationship that could guide future drug design .

Therapeutic Potential

Beyond its antimicrobial applications, this compound may have potential in treating other diseases due to its cytotoxic properties observed in preliminary studies. The compound's ability to induce tumor-specific cytotoxicity highlights its promise as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazinone Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity/Properties Key References
5-(4-Nitrophenyl)pyrazin-2(1H)-one 5-(4-NO₂-C₆H₄) Broad pharmacological potential
5-(4-Acetamidophenyl)pyrazin-2(1H)-one 5-(4-CH₃CONH-C₆H₄) Improved metabolic stability
5-(3-Chlorophenyl)pyrazin-2(1H)-one 5-(3-Cl-C₆H₄) Antimicrobial activity
5-(5-Fluoro-pyrrolopyridinyl)pyrazin-2(1H)-one 5-(5-F-pyrrolo[2,3-b]pyridinyl) Potent PB2 inhibitor (anti-influenza)
5-Chloropyrido[3,4-b]pyrazin-2(1H)-one Fused pyridine-pyrazinone ring Fluorescence; drug scaffold potential

Substituent Effects on Pharmacological Activity

  • This contrasts with analogs like 5-(4-acetamidophenyl)pyrazin-2(1H)-one (SK&F 94120), where the acetamido group balances solubility and metabolic stability .
  • Halogenated Derivatives: Chloro or fluoro substituents (e.g., 5-(3-chlorophenyl)pyrazin-2(1H)-one) may enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Heterocyclic Extensions: Compounds like 5-Chloropyrido[3,4-b]pyrazin-2(1H)-one (fused pyridine-pyrazinone) exhibit unique fluorescence properties and expanded π-systems, making them candidates for materials science or targeted therapies .

Preparation Methods

Reaction Mechanism:

  • Ugi Step : 4-Nitrobenzaldehyde, an isocyanide (e.g., tert-butyl isocyanide), a protected amino aldehyde (e.g., aminoacetaldehyde dimethyl acetal), and a carboxylic acid (e.g., Fmoc-protected serine) undergo U-4CR to form a peptoid intermediate.

  • Cyclization : Treatment with trifluoroacetic acid (TFA) removes protecting groups and triggers intramolecular cyclization via imine formation, yielding 5-(4-nitrophenyl)-3,4-dihydropyrazin-2(1H)-one.

  • Oxidation : Air oxidation aromatizes the dihydropyrazinone to the final pyrazin-2(1H)-one.

This method achieves yields of 50–65% and benefits from high atom economy. However, the use of acid-labile protecting groups (e.g., Fmoc) necessitates careful deprotection to prevent side reactions.

Ring Transformation of Mesoionic Oxazolium Olates

Mesoionic 1,3-oxazolium-5-olates serve as versatile precursors for pyrazinones via ring-opening/ring-closing transformations. Activation with methylene isocyanides (e.g., TosMIC) facilitates a [3+3] cycloaddition, forming the pyrazinone core.

Procedure:

  • Oxazolium Formation : 4-Nitrophenyl-substituted oxazolium salts are generated from N-acyl amino acids and trimethylsilyl chloride.

  • Ring Transformation : Reaction with TosMIC in dichloromethane at 0°C induces rearrangement, yielding this compound in 55–70% yield.

This method excels in regioselectivity, with the 4-nitrophenyl group pre-installed on the oxazolium precursor. However, the synthesis of tailored oxazolium salts requires multi-step sequences, complicating scalability.

Nitration of Phenyl-Substituted Pyrazinones

Post-synthetic nitration provides an alternative route by introducing the nitro group onto a pre-formed phenylpyrazinone. This two-step approach involves:

  • Synthesis of 5-Phenylpyrazin-2(1H)-one : Achieved via cyclocondensation of benzil with α-amino acetamide (70–80% yield).

  • Regioselective Nitration : Treatment with fuming nitric acid (HNO₃) in sulfuric acid at 0°C installs the nitro group predominantly at the para position (40–50% yield).

While straightforward, this method suffers from poor regiocontrol, generating ortho and meta byproducts that require chromatographic separation. Catalytic nitration systems using zeolites or ionic liquids have been explored to enhance para-selectivity but remain experimental.

One-Pot Synthesis Using α-Dicarbonyl and Aminocoumarin Derivatives

A one-pot strategy leveraging α-dicarbonyl compounds and 4-amino-3-nitrocoumarin derivatives has been adapted for pyrazinones. Although originally designed for chromeno-pyrazinones, substitution of the coumarin moiety with 4-nitrobenzaldehyde derivatives enables access to the target compound.

Key Steps:

  • Condensation : 4-Nitrobenzaldehyde reacts with α-aminoacetonitrile in ethanol to form an α-iminonitrile intermediate.

  • Cyclization : Addition of glyoxal and ammonium acetate induces pyrazinone ring closure, yielding the product in 50–60% yield.

This method’s scalability is limited by the hygroscopic nature of α-aminoacetonitrile, necessitating anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Cyclocondensation45–60Simple reagentsLow regioselectivity in nitration
Ugi Multicomponent50–65Convergent synthesisAcid-sensitive intermediates
Ring Transformation55–70High regioselectivityMulti-step precursor synthesis
Post-Synthetic Nitration40–50Utilizes commercial precursorsByproduct formation
One-Pot Synthesis50–60Rapid assemblySensitivity to moisture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.